molecular formula C20H25NO B8282847 N,N-dibenzyl-2-(1-methoxycyclopropyl)ethanamine

N,N-dibenzyl-2-(1-methoxycyclopropyl)ethanamine

Cat. No.: B8282847
M. Wt: 295.4 g/mol
InChI Key: BMCHOYQVUURGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-(1-methoxycyclopropyl)ethanamine is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dibenzyl-2-(1-methoxycyclopropyl)ethanamine

InChI

InChI=1S/C20H25NO/c1-22-20(12-13-20)14-15-21(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11H,12-17H2,1H3

InChI Key

BMCHOYQVUURGOO-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a 0° C. solution of 1-(2-(dibenzylamino)ethyl)cyclopropanol (3 g, 10.6 mmol) in THF (50 mL), under N2, portion wise with NaH (60%, 0.85 g, 21.3 mmol), stir at 0° C. for 0.5 h, add iodomethane (1.82 g, 12.8 mmol) drop wise, warm to RT and stir for 3 h. Cool the mixture to 0° C., quench with satd. NH4Cl and partially concentrate. Extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography to afford the title compound (1.2 g, 38%). 1H NMR (400 MHz, CDCl3): δ 7.39-7.21 (m, 10H), 3.60 (s, 4H), 3.12 (s, 3H), 2.65 (t, J=8 Hz, 2H), 1.75 (t, J=8 Hz, 2H), 0.68-0.65 (m, 2H), 0.34-0.31 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods II

Procedure details

A 0° C. solution of 1-(2-(dibenzylamino)ethyl)cyclopropanol (3 g, 10.6 mmol) in THF (50 mL), under N2, was treated portion-wise with NaH (60%, 0.85 g, 21.3 mmol), stirred at 0° C. for 0.5 h, treated drop-wise with MeI (1.82 g, 12.8 mmol), warmed to RT and stirred for 3 h. The mixture was cooled to 0° C., quenched with satd. NH4Cl and partially concentrated. The residue was extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, concentrated and purified via silica gel chromatography to afford N,N-dibenzyl-2-(1-methoxycyclopropyl)ethanamine (1.2 g, 38%). 1H NMR (400 MHz, CDCl3): δ 7.39-7.21 (m, 10 H), 3.60 (s, 4 H), 3.12 (s, 3 H), 2.65 (t, J=8 Hz, 2 H), 1.75 (t, J=8 Hz, 2 H), 0.68-0.65 (m, 2 H), 0.34-0.31 (m, 2 H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 g
Type
reactant
Reaction Step Two

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